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Abstract

Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule
inhibitor of plasma kallikrein (PKa), recently approved as the first oral, on-demand treatment for
Hereditary Angioedema (HAE) attacks.[1][2][3] Its therapeutic effect is derived from the direct
inhibition of PKa, which mitigates the overproduction of bradykinin, the primary mediator of
swelling in HAE.[1][4] While Sebetralstat was designed for high target specificity, a thorough
investigation of potential off-target effects is a critical component of its preclinical and clinical
evaluation. Understanding the off-target profile of a drug candidate is paramount for predicting
potential adverse effects and ensuring patient safety. This technical guide provides a
comprehensive overview of the known off-target profile of Sebetralstat, outlines a systematic
framework for investigating such effects, and offers detailed protocols for key cellular assays.

Introduction to Sebetralstat and Off-Target Effects

Sebetralstat is a competitive and reversible inhibitor of plasma kallikrein. By binding to the
active site of PKa, it blocks the cleavage of high-molecular-weight kininogen (HK) into
bradykinin, thereby halting the progression of HAE attacks. The development of an oral on-
demand therapy marks a significant advancement for HAE patients, who previously relied on
injectable treatments.
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Off-target effects occur when a drug interacts with proteins other than its intended therapeutic
target. For a serine protease inhibitor like Sebetralstat, potential off-targets include other
proteases within the same family, as well as unrelated proteins such as kinases, ion channels,
and metabolic enzymes. These unintended interactions can lead to unforeseen side effects,
highlighting the importance of comprehensive selectivity profiling during drug development.
Sebetralstat has been shown to be well-tolerated in extensive clinical trials, with a safety
profile comparable to placebo, suggesting a clean off-target profile. This guide details the data
supporting this profile and the methods used to achieve this level of assurance.

Sebetralstat On-Target Signaling Pathway

Sebetralstat's primary mechanism of action is the disruption of the Kallikrein-Kinin System
(KKS). In HAE, uncontrolled activation of the KKS leads to excessive bradykinin production,
which binds to bradykinin B2 receptors on endothelial cells, causing increased vascular
permeability and angioedema. Sebetralstat directly inhibits plasma kallikrein, a central enzyme
in this cascade.
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Caption: Sebetralstat's on-target effect on the Kallikrein-Kinin System.

Quantitative Data on Sebetralstat Selectivity

Extensive preclinical testing has characterized the selectivity profile of Sebetralstat. The data,
summarized from published literature, demonstrates high selectivity for plasma kallikrein over
other related serine proteases and key safety-related anti-targets.

Table 1: Selectivity of Sebetralstat Against Related

Serine Proteases

Protease Target ICs0 (M) Selectivity vs. PKa (fold)
Plasma Kallikrein (PKa) 6.0

Factor Xla (FXla) >10,000 >1667
Factor Xlla (FXIlla) >10,000 >1667
Thrombin >10,000 >1667
Factor Xa (FXa) >10,000 >1667
Factor Vlla (FVlla) >10,000 >1667
Tissue Kallikrein >10,000 >1667
Plasmin >10,000 >1667
Trypsin >10,000 >1667

Data sourced from Davie et al.,
J Med Chem, 2022 and its

supplementary information.

Table 2: Sebetralstat Activity Against Key Safety Off-
Targets
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Target | Panel

Assay Type

Result (ICso or
Observation)

hERG Potassium Channel Electrophysiology Patch Clamp >33 uM
In vitro (Human Liver
CYP1A2 ) >25 uM
Microsomes)
In vitro (Human Liver
CYP2B6 ) >25 uM
Microsomes)
In vitro (Human Liver
CYP2C8 ] >25 uM
Microsomes)
In vitro (Human Liver
CYP2C9 ) >25 uM
Microsomes)
In vitro (Human Liver
CYP2C19 ) >25 uM
Microsomes)
In vitro (Human Liver
CYP2D6 ) >25 uM
Microsomes)
CYP3A4 (Midazolam In vitro (Human Liver
_ >25 uM
substrate) Microsomes)
CYP3A4 (Testosterone In vitro (Human Liver
>25 uM

substrate)

Microsomes)

Radioligand Binding / Enzyme ) . i
Broad Off-Target Panel High selectivity profile

Assays

Data sourced from Davie et al.,
J Med Chem, 2022. The broad
off-target panel was conducted
at Eurofins against 124

targets.

Experimental Framework and Methodologies

A systematic approach is required to identify and characterize potential off-target effects. The
workflow begins with broad screening and progresses to more focused cellular assays to
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Caption: A logical workflow for investigating drug off-target effects.

Experimental Protocol: In Vitro Protease Selectivity
Assay

Objective: To determine the inhibitory activity (ICso) of Sebetralstat against a panel of serine
proteases to assess its selectivity relative to its primary target, plasma kallikrein.

Materials:

Purified recombinant human proteases (Plasma Kallikrein, FXla, FXlla, Thrombin, Trypsin,
etc.)

Specific fluorogenic peptide substrates for each protease.

Sebetralstat, dissolved in DMSO to create a stock solution (e.g., 10 mM).
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate co-factors).
96-well black, flat-bottom microplates.

Microplate reader with fluorescence detection capabilities.

Methodology:

Compound Preparation: Perform serial dilutions of the Sebetralstat stock solution in DMSO,
followed by a further dilution in Assay Buffer to achieve the desired final concentrations.
Include a DMSO-only vehicle control.

Enzyme Preparation: Dilute each purified protease in ice-cold Assay Buffer to a working
concentration (2X final concentration). The optimal concentration should be determined
empirically to ensure a linear reaction rate.

Assay Procedure: a. Add 50 pL of Assay Buffer to all wells. b. Add 2 uL of the serially diluted
Sebetralstat or vehicle control to the appropriate wells. c. Add 25 uL of the protease solution
to each well. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow
Sebetralstat to bind to the enzymes. e. Initiate the reaction by adding 25 uL of the
corresponding fluorogenic substrate solution (4X final concentration).
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» Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g.,
Excitation/Emission appropriate for the fluorophore) every minute for 30 minutes using a
microplate reader.

o Data Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the
kinetic curve. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the
percent inhibition against the logarithm of Sebetralstat concentration and fit the data to a
four-parameter logistic equation to determine the ICso value for each protease.

Experimental Protocol: Cell-Based Cytotoxicity (MTT)
Assay

Objective: To evaluate the general cytotoxicity of Sebetralstat on a relevant cell line (e.g.,
HUVEC - Human Umbilical Vein Endothelial Cells) to identify potential off-target effects
impacting cell viability.

Materials:

 HUVEC cell line.

o Complete cell culture medium (e.g., EGM-2).
o Sebetralstat in DMSO.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

¢ Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI).
o 96-well clear, flat-bottom cell culture plates.

» Microplate reader with absorbance measurement at 570 nm.

Methodology:

o Cell Plating: Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells/well in
100 pL of culture medium. Incubate for 24 hours at 37°C, 5% CO..
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Compound Treatment: Prepare serial dilutions of Sebetralstat in culture medium. Remove
the old medium from the cells and add 100 pL of the medium containing the various
concentrations of Sebetralstat (e.g., 0.1 uM to 100 uM). Include a vehicle control (DMSO)
and a positive control for cytotoxicity (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO..

MTT Addition: Add 10 pL of the 5 mg/mL MTT solution to each well. Incubate for another 4
hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to
purple formazan crystals.

Formazan Solubilization: Carefully aspirate the medium and add 100 pL of the solubilization
solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15
minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT
only). b. Express the viability of treated cells as a percentage of the vehicle-treated control
cells. c. Plot cell viability against the logarithm of Sebetralstat concentration to determine
the CCso (50% cytotoxic concentration).

Experimental Protocol: Cellular Thermal Shift Assay
(CETSA)

Objective: To confirm the direct binding and engagement of Sebetralstat with its target, plasma

kallikrein, within an intact cellular environment.

Materials:

A cell line endogenously expressing or overexpressing human plasma kallikrein.

Complete cell culture medium.

Sebetralstat in DMSO.

PBS and Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
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PCR tubes and a thermal cycler.

Apparatus for SDS-PAGE and Western blotting.

Primary antibody specific for plasma kallikrein.

HRP-conjugated secondary antibody and ECL substrate.

Methodology:

Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them
in fresh medium. Treat one aliquot of cells with a saturating concentration of Sebetralstat
(e.g., 10 uM) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.

Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each
temperature point (e.g., from 40°C to 70°C in 3°C increments).

Thermal Denaturation: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the
designated temperatures, followed by a 3-minute cooling step to 4°C.

Cell Lysis and Clarification: Lyse the cells by freeze-thaw cycles or by adding ice-cold Lysis
Buffer. Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.qg.,
20,000 x g) for 20 minutes at 4°C.

Sample Analysis: Collect the supernatant, which contains the soluble protein fraction.
Determine the protein concentration of each sample.

Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE
and Western blotting using an anti-plasma kallikrein antibody.

Data Analysis: a. Quantify the band intensity for plasma kallikrein at each temperature for
both vehicle- and Sebetralstat-treated samples. b. Normalize the intensities to the non-
heated sample (37°C) for each treatment group. c. Plot the percentage of soluble protein
against temperature to generate melt curves. A rightward shift in the melt curve for the
Sebetralstat-treated samples compared to the vehicle control indicates thermal stabilization
and confirms target engagement.
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Hypothetical Off-Target Pathway Analysis: NF-kB
Signaling

Should a screening campaign identify an unexpected interaction, for instance, with a protease
involved in the NF-kB signaling pathway (e.g., a hypothetical upstream activator), a functional
cellular assay is required to assess the consequence.
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A luciferase reporter gene assay can quantify the impact on this pathway. Cells would be
transfected with a plasmid where luciferase expression is driven by an NF-kB response
element. A decrease in luciferase signal upon stimulation (e.g., with TNF-a) in the presence of
Sebetralstat would indicate a functionally relevant off-target effect on the pathway.

Conclusion

The available preclinical data strongly supports the conclusion that Sebetralstat is a highly
selective inhibitor of plasma kallikrein. Comprehensive screening against a wide range of
proteases and other safety-relevant targets reveals a clean profile, with ICso values for off-
targets that are several orders of magnitude higher than for its intended target. This high
degree of selectivity is consistent with the favorable safety profile observed in extensive Phase
3 clinical trials.

The experimental framework and detailed protocols provided in this guide offer a robust
template for the rigorous evaluation of off-target effects, a critical exercise in modern drug
discovery. By employing a systematic combination of in vitro biochemical assays and
mechanism-based cellular assays, researchers can build a comprehensive safety profile and
de-risk drug candidates, ultimately leading to safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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